molecular formula C₅₂H₇₀O₃₅ B1145241 Maltotetraose Tetradecaacetate CAS No. 102671-23-8

Maltotetraose Tetradecaacetate

Cat. No.: B1145241
CAS No.: 102671-23-8
M. Wt: 1255.09
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Description

Maltotetraose Tetradecaacetate (CAS: 102671-23-8) is a fully acetylated derivative of maltotetraose, a linear oligosaccharide composed of four glucose units linked by α-1,4 glycosidic bonds. The compound is synthesized by reacting maltotetraose with acetic anhydride in the presence of pyridine, resulting in the acetylation of all hydroxyl groups to form 14 acetate moieties (tetradecaacetate) . It is a white crystalline powder with a molecular formula of C₅₂H₇₀O₃₅, molecular weight of 1255.09 g/mol, and a melting point of 147–150°C . It exhibits high solubility in water and organic solvents like ethanol and acetone, making it versatile for applications in pharmaceuticals, biotechnology, and materials science .

Key properties include:

  • Specific rotation: +34.0° to +36.0° (indicative of its chiral structure).
  • Stability: Hydrolyzes slowly in neutral aqueous solutions but remains stable under inert storage conditions .
  • Biological activity: Demonstrates antioxidant, anti-inflammatory, and immunostimulatory effects in preclinical studies .

Properties

CAS No.

102671-23-8

Molecular Formula

C₅₂H₇₀O₃₅

Molecular Weight

1255.09

Synonyms

O-2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-α-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-α-D-glucopyranosyl-(1→4)-D-glucopyranose 1,2,3,6-Tetraacetate

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties
Property This compound Chitotetraose Tetradecaacetate D-Cellotetraose Tetradecaacetate
Molecular Weight (g/mol) 1255.09 ~1,200 1255.09
Glycosidic Linkage α-1,4 β-1,4 β-1,4
Melting Point (°C) 147–150 Not reported 155–160
Solubility in Water High Low Moderate
Key Bioactivity Antioxidant, anti-inflammatory Immunomodulatory Enzyme substrate
Primary Applications Drug delivery, nutraceuticals Wound healing Material science

Sources :

Key Differentiators and Industrial Relevance

  • Structural Flexibility : this compound’s α-linkages provide conformational flexibility, advantageous for drug encapsulation compared to rigid β-linked analogs .
  • Safety Profile: Unlike dirhodium tetraacetate (a catalyst with toxicity concerns), maltotetraose derivatives are non-toxic and biocompatible .
  • Scalability : Maltotetraose production via recombinant enzymes (e.g., maltotetraose amylase) is more scalable than chitin-derived compounds .

Q & A

Q. How can maltotetraose tetradecaacetate be reliably identified in enzymatic hydrolysis products?

To identify this compound in starch hydrolysis assays, thin-layer chromatography (TLC) is a foundational method. For example, TLC analysis of amylase-treated starch can resolve maltotriose (M3), maltotetraose (M4), and maltopentaose (M5) based on their migration patterns . Optimization of solvent systems (e.g., butanol-ethanol-water mixtures) and visualization reagents (e.g., aniline-diphenylamine) is critical for resolving oligosaccharides. Validate results with standards and corroborate using HPLC or mass spectrometry for higher specificity .

Q. What experimental conditions influence the stability of this compound during synthesis?

Stability is affected by pH, temperature, and enzyme activity. For instance, α-amylase activity in Aureobasidium pullulans cultures can degrade maltotetraose during biopolymer synthesis, particularly in nutrient-rich media with high yeast extract concentrations. To mitigate degradation, control enzyme induction by limiting nitrogen sources and monitor molecular weight changes via gel permeation chromatography .

Advanced Research Questions

Q. How can enzymatic degradation pathways of this compound be mapped to optimize yield in biopolymer production?

Advanced studies require coupling enzyme kinetics with structural analysis. Use time-course experiments to track α-amylase activity on maltotetraose, employing techniques like:

  • Enzyme inhibition assays (e.g., using acarbose to suppress activity).
  • Molecular weight profiling (e.g., SEC-MALS for real-time degradation monitoring).
  • Metabolite tracing (e.g., isotopic labeling to track hydrolysis products). Data contradictions may arise from strain-specific enzyme isoforms; address this by sequencing candidate amylase genes and correlating activity with phylogenetic clades .

Q. What statistical approaches resolve contradictions in maltotetraose quantification across heterogeneous samples?

Discrepancies in oligosaccharide quantification often stem from matrix effects (e.g., impurities in fermentation broths). Apply multivariate regression to normalize data, or use internal standards (e.g., deuterated maltotetraose) in LC-MS. For TLC, employ densitometric analysis with calibration curves to reduce subjectivity .

Methodological Challenges and Solutions

Q. How to design a reproducible protocol for synthesizing high-purity this compound?

  • Step 1 : Optimize acetylation conditions (e.g., acetic anhydride/pyridine ratio, reaction time) to ensure complete esterification.
  • Step 2 : Purify via silica gel chromatography, using hexane-ethyl acetate gradients.
  • Step 3 : Validate purity via NMR (e.g., absence of hydroxyl proton signals at δ 2.0–5.0 ppm) and elemental analysis . Common Pitfall: Incomplete acetylation due to moisture contamination; use anhydrous solvents and inert atmospheres.

Q. What strategies validate the biological relevance of this compound in microbial studies?

Combine in vitro and in silico approaches:

  • Growth assays : Compare microbial growth on maltotetraose vs. glucose controls.
  • Transcriptomics : Identify upregulated genes in maltotetraose-fed cultures.
  • Docking simulations : Predict binding affinity of maltotetraose with microbial transporters (e.g., ABC transporters in Bacillus spp.) .

Data Presentation and Reproducibility

Q. How to structure datasets for studies involving this compound?

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Metadata : Include hydrolysis conditions (pH, temperature, enzyme concentration).
  • Raw data : Upload chromatograms, spectral scans, and calibration curves to repositories like Zenodo.
  • Statistical codes : Share R/Python scripts for data normalization and analysis .

Table 1 : Key Parameters for this compound Analysis

MethodOptimal ConditionsKey Output MetricsReferences
TLCButanol:ethanol:water (5:3:2), 25°CRf values (M3: 0.35; M4: 0.28)
HPLC-MSC18 column, 0.1% formic acid gradientRetention time: 8.2 min; m/z 829
SEC-MALSPBS buffer, 0.5 mL/min flow rateMw: 1,032 Da; Đ: 1.02

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